N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

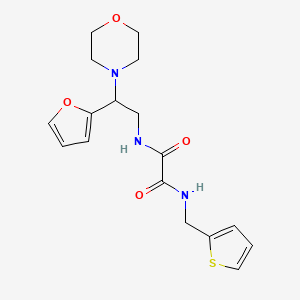

N1-(2-(Furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two heterocyclic substituents: a furan-2-yl moiety linked to a morpholinoethyl group at the N1 position and a thiophen-2-ylmethyl group at the N2 position.

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c21-16(18-11-13-3-2-10-25-13)17(22)19-12-14(15-4-1-7-24-15)20-5-8-23-9-6-20/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTLFIMQXVEGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

It is known that compounds containing a thiophene nucleus can interact with various biological targets, leading to a wide range of therapeutic effects.

Biochemical Pathways

Compounds containing a thiophene nucleus have been reported to interact with various biochemical pathways, leading to a wide range of therapeutic effects.

Result of Action

Compounds containing a thiophene nucleus have been reported to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.

Biological Activity

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound within the oxalamide class, which has garnered attention for its diverse biological activities. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a furan ring, a morpholino group, and a thiophene moiety. Such structural diversity is crucial for its interaction with biological targets. The molecular formula is with a molecular weight of approximately 371.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O4S |

| Molecular Weight | 371.4 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.

- Receptor Modulation : It can modulate receptor activity through binding interactions facilitated by its functional groups, enhancing or inhibiting signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance, research demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

Antimicrobial Effects

The compound has also shown promise as an antimicrobial agent. In vitro tests indicated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections.

Case Studies

-

Case Study on Anticancer Properties :

- Objective : Evaluate the efficacy of the compound against breast cancer cells.

- Method : MTT assay was used to assess cell viability.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency.

- : The results support further investigation into its use as a chemotherapeutic agent.

-

Case Study on Antimicrobial Activity :

- Objective : Assess the antibacterial properties against E. coli.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition were measured, showing substantial antibacterial activity compared to control groups.

- : The compound demonstrates potential as an alternative treatment for bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Key Observations:

- Heterocyclic Influence : The target compound’s furan and thiophene groups contrast with thiazole (Compound 13) or pyridine (S336) in other analogs. These heterocycles may alter binding affinity in biological targets (e.g., viral proteins or microbial enzymes) .

- Morpholine vs. Piperidine/Pyrrolidine: Morpholinoethyl substituents (target compound) could offer improved solubility compared to piperidine (Compound 13) or pyrrolidine () due to morpholine’s oxygen atom .

- Chlorophenyl vs. Thiophen-2-ylmethyl : Chlorophenyl groups (Compounds 13, GMC-3) are common in antiviral/antimicrobial agents, while thiophen-2-ylmethyl (target compound) may introduce distinct electronic or steric effects .

Physicochemical Data:

- LC-MS and Purity : While the target compound’s data are unavailable, analogs like S336 (LC-MS: 409.28 M+H+) and Compound 13 (HPLC: 90%) highlight the importance of purity in functional studies .

- Solubility : Morpholine’s polarity may enhance aqueous solubility compared to adamantyl () or benzyloxy groups .

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides like S336 undergo rapid metabolism in hepatocytes without amide hydrolysis, relying on oxidation and glucuronidation . The target compound’s morpholinoethyl group may resist hydrolysis but could undergo oxidative dealkylation.

- Toxicity: S336’s NOEL (100 mg/kg bw/day) suggests low risk at flavoring doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.